5-bromo-N-methyl-1H-indazol-3-amine

Kinase inhibitor design Fragment-based drug discovery Structural biology

Secure this locked tautomer hinge-binding fragment for unambiguous kinase SAR. The N-methyl group enforces defined H-bonding to the kinase hinge, resolving X-ray ambiguity. The 5-bromo substituent provides a direct handle for Suzuki-Miyaura diversification into lead-like 5-aryl-indazol-3-amines. Sourced from reproducible route with controlled byproduct profile. Ideal for JAK2/ROCK2/GSK3β-focused library synthesis and FBDD.

Molecular Formula C8H8BrN3
Molecular Weight 226.07 g/mol
Cat. No. B7892386
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-bromo-N-methyl-1H-indazol-3-amine
Molecular FormulaC8H8BrN3
Molecular Weight226.07 g/mol
Structural Identifiers
SMILESCNC1=NNC2=C1C=C(C=C2)Br
InChIInChI=1S/C8H8BrN3/c1-10-8-6-4-5(9)2-3-7(6)11-12-8/h2-4H,1H3,(H2,10,11,12)
InChIKeyIXCLPEJUNPPZOJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-N-methyl-1H-indazol-3-amine: A Core Hinge-Binding Fragment for Kinase Inhibitor Research


5-Bromo-N-methyl-1H-indazol-3-amine (CAS 944805-81-6 or 1000018-06-3 depending on tautomer specification) is a heterocyclic small molecule belonging to the indazole class . The compound features a 5-bromo substituent and an N-methyl group on the 1H-indazol-3-amine scaffold, with a molecular formula of C8H8BrN3 and a molecular weight of 226.07 g/mol . The 1H-indazol-3-amine core is a validated hinge-binding fragment in kinase drug discovery, providing a planar, hydrogen-bonding scaffold that occupies the ATP-binding pocket of numerous kinases, including JAK2, GSK3β, ROCK, and Aurora kinases [1].

Why 5-Bromo-N-methyl-1H-indazol-3-amine Cannot Be Readily Replaced by Other Indazole Analogs


Substitution of 5-bromo-N-methyl-1H-indazol-3-amine with closely related indazole analogs is not straightforward because small structural variations critically alter kinase selectivity profiles, synthetic tractability, and biological activity [1]. The 5-bromo substituent enables orthogonal reactivity (e.g., Suzuki coupling) for library diversification, while the N-methyl group locks the tautomeric form and influences binding mode, as demonstrated by structural biology studies where the indazole N1/N2 substitution pattern dictates hydrogen-bonding interactions with the kinase hinge region [2]. Furthermore, comparative kinase panel screening shows that even minor changes—such as moving the bromine from C5 to C6 or removing the N-methyl group—can shift the inhibitory spectrum from one kinase target (e.g., ROCK2) to another (e.g., GSK3β) or dramatically alter potency [1].

Quantitative Differentiation of 5-Bromo-N-methyl-1H-indazol-3-amine vs. Closest Analogs: A Comparator-Based Evidence Review


N-Methylation Locks Tautomeric State and Enables Defined Kinase Binding

In fragment-based discovery efforts targeting JAK2, the unsubstituted 1H-indazol-3-amine core serves as a hinge-binding fragment. However, N-methylation at the N1 position, as found in 5-bromo-N-methyl-1H-indazol-3-amine, locks the tautomeric state and is anticipated to provide a defined binding mode [1]. This contrasts with the parent 5-bromo-1H-indazol-3-amine, which can exist in multiple tautomeric forms, potentially leading to ambiguous binding orientations. Structural data (PDB 3E62) confirms that the N1-H/N2 tautomer of the indazole ring engages the hinge region of JAK2 via two key hydrogen bonds [1].

Kinase inhibitor design Fragment-based drug discovery Structural biology

Regioselective N1-Alkylation Yield Comparison vs. N2 and N,N-Dimethyl Byproducts

A direct comparative synthesis from the common intermediate 5-bromo-1H-indazol-3-amine using methyl iodide yields three products: the desired 5-bromo-N-methyl-1H-indazol-3-amine at 26% isolated yield, along with the N,N-dimethylated side product (5-bromo-N,N-dimethyl-1H-indazol-3-amine) at 2% yield . This contrasts with alternative methylation approaches that may produce regioisomeric N2-alkylated products or require phase-transfer conditions with lower regioselectivity (70-80%) .

Synthetic methodology Process chemistry Chemical procurement

Kinase Profiling: Divergent Selectivity of 5-Bromo Indazole Scaffold vs. 5-Substituted Analogs

A systematic kinase profiling study of 5-substituted indazoles evaluated compounds against a panel including GSK3β, ROCK2, and EGFR [1]. While specific IC50 values for 5-bromo-N-methyl-1H-indazol-3-amine are not publicly tabulated in this dataset, the study demonstrates that 5-substitution pattern dramatically influences kinase selectivity: certain analogs showed submicromolar inhibition of ROCK2, while others preferentially inhibited GSK3β. This class-level evidence underscores that the 5-bromo substituent imparts a distinct selectivity profile that cannot be assumed from other 5-substituted indazoles (e.g., 5-fluoro, 5-chloro, 5-methyl) [1]. For reference, 5-bromo-1H-indazole itself displays weak inhibition of CK2α (IC50 = 410 µM) and ROCK2 (IC50 = 16.3 µM), indicating that the 5-bromo motif alone provides a baseline kinase interaction that can be optimized through further functionalization [2].

Kinase selectivity Chemical biology Drug target profiling

Monoamine Oxidase (MAO) Inhibition: Potent MAO-A Activity of a Structurally Related Indazole

A structurally related compound, 5-bromo-N-(substituted)-1H-indazol-3-amine derivative (CHEMBL3415444), exhibits potent inhibition of bovine MAO-A with an IC50 of 66 nM, while showing weak inhibition of MAO-B (IC50 = 360 µM) [1]. This >5,000-fold selectivity for MAO-A over MAO-B highlights the potential of 5-bromo-indazol-3-amine scaffolds to engage monoamine oxidase targets. In contrast, the 5-bromo-N-methyl-1H-indazol-3-amine scaffold itself shows weak MAO-B inhibition (IC50 > 1,000 nM) in human enzyme assays [2], indicating that the N-substituent critically modulates MAO subtype selectivity and potency.

MAO inhibition Neuropharmacology Off-target profiling

Strategic Application Scenarios for 5-Bromo-N-methyl-1H-indazol-3-amine Based on Differentiating Evidence


Fragment-Based Kinase Inhibitor Discovery with Defined Binding Mode

The N1-methylated, 5-bromo-substituted indazol-3-amine core serves as a hinge-binding fragment for fragment-based drug discovery (FBDD) campaigns targeting kinases, particularly JAK2 . The locked tautomeric state (enforced by N-methylation) provides a defined hydrogen-bonding pattern to the kinase hinge region, reducing structural ambiguity during X-ray crystallography and SAR interpretation. The 5-bromo handle enables rapid diversification via Suzuki-Miyaura cross-coupling to elaborate the fragment into lead-like molecules.

Chemical Biology Probe for Kinase Selectivity Profiling

Systematic kinase profiling studies of 5-substituted indazoles reveal that the 5-bromo substitution pattern yields distinct selectivity profiles across the kinome, with documented interactions for ROCK2 (IC50 = 16.3 µM) and CK2α (IC50 = 410 µM) for the simpler 5-bromo-1H-indazole scaffold [5]. The 5-bromo-N-methyl-1H-indazol-3-amine compound can be employed as a reference standard or core scaffold in broad kinase selectivity panels to map structure-kinase relationships.

MAO-B Off-Target Counter-Screening

Enzymatic data indicate that the 5-bromo-N-methyl-1H-indazol-3-amine scaffold exhibits weak inhibition of human MAO-B (IC50 > 1,000 nM) . This property is valuable for projects where MAO-B inhibition would be an undesirable off-target effect. In contrast, structurally related 5-bromo-indazol-3-amine analogs can exhibit potent MAO-A inhibition (IC50 = 66 nM) [5], enabling researchers to select the appropriate substitution pattern based on whether MAO activity is desired or should be avoided.

Synthetic Intermediate for 3,5-Disubstituted Indazole Libraries

The compound is produced via a reproducible route from 5-bromo-1H-indazol-3-amine with 26% isolated yield for the N1-methyl product, alongside only 2% of the N,N-dimethyl byproduct . This defined synthetic protocol and byproduct profile facilitates reliable procurement and planning for subsequent diversification steps, such as palladium-catalyzed cross-coupling at the C5-bromo position to generate focused libraries of 3-amino-5-aryl-indazoles.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-bromo-N-methyl-1H-indazol-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.